molecular formula C11H16O5 B14573818 3-Butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione CAS No. 61699-50-1

3-Butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14573818
CAS No.: 61699-50-1
M. Wt: 228.24 g/mol
InChI Key: GUZGRZBNSQAPOG-UHFFFAOYSA-N
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Description

3-Butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione: is a chemical compound that belongs to the family of cyclobutene diones. This compound is characterized by its unique structure, which includes a cyclobutene ring substituted with butoxy and methoxyethoxy groups. It is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with appropriate alcohols. One common method involves the esterification of squaric acid with butanol and 2-methoxyethanol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The butoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclobutene diones.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione is used as a building block for the synthesis of more complex molecules. It is also employed in the development of novel dyes and pigments.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

    3,4-Dibutoxy-3-cyclobutene-1,2-dione: Similar in structure but lacks the methoxyethoxy group.

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: Contains methoxy groups instead of butoxy and methoxyethoxy groups.

    3,4-Diethoxy-3-cyclobutene-1,2-dione: Contains ethoxy groups instead of butoxy and methoxyethoxy groups.

Uniqueness: 3-Butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione is unique due to the presence of both butoxy and methoxyethoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

61699-50-1

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

3-butoxy-4-(2-methoxyethoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H16O5/c1-3-4-5-15-10-8(12)9(13)11(10)16-7-6-14-2/h3-7H2,1-2H3

InChI Key

GUZGRZBNSQAPOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=O)C1=O)OCCOC

Origin of Product

United States

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